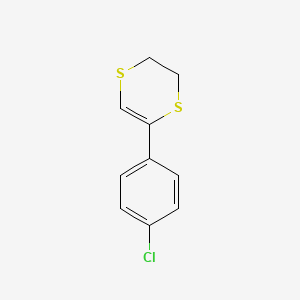
Aluminum;cerium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aluminum;cerium is a compound formed by the combination of aluminum and cerium, a rare earth element. This compound is known for its unique properties, which include high thermal stability, improved mechanical strength, and resistance to oxidation. These characteristics make this compound an attractive material for various industrial applications, particularly in high-temperature environments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Aluminum;cerium can be synthesized through various methods, including powder metallurgy, casting, and additive manufacturing. One common method involves the direct alloying of aluminum with cerium in a molten state. The reaction typically occurs at high temperatures, around 640°C, which is the eutectic temperature for the aluminum-cerium system .
Industrial Production Methods: In industrial settings, this compound is often produced through casting techniques. The alloying process involves melting aluminum and adding cerium in controlled amounts. The mixture is then cast into molds to form the desired shapes. This method is advantageous because it allows for the production of large quantities of the alloy with consistent properties .
Analyse Des Réactions Chimiques
Types of Reactions: Aluminum;cerium undergoes several types of chemical reactions, including oxidation, reduction, and substitution. The compound is particularly known for its oxidation resistance, which is a result of the formation of stable aluminum-cerium oxides on its surface .
Common Reagents and Conditions: The oxidation of this compound typically occurs in the presence of oxygen at elevated temperatures. The reaction can be represented as follows: [ 2Ce + 3O_2 \rightarrow 2CeO_3 ] [ 4Al + 3O_2 \rightarrow 2Al_2O_3 ]
Major Products Formed: The primary products formed from the oxidation of this compound are cerium oxide (CeO_2) and aluminum oxide (Al_2O_3). These oxides contribute to the compound’s high thermal stability and resistance to further oxidation .
Applications De Recherche Scientifique
Aluminum;cerium has a wide range of scientific research applications due to its unique properties. In the field of chemistry, it is used as a catalyst in various reactions. In biology and medicine, this compound is being explored for its potential use in medical devices and implants due to its biocompatibility and resistance to corrosion .
In the industrial sector, this compound is used in the production of high-performance materials for aerospace and automotive applications. Its ability to retain mechanical properties at high temperatures makes it ideal for components that operate under extreme conditions .
Mécanisme D'action
The mechanism by which aluminum;cerium exerts its effects is primarily through the formation of stable intermetallic compounds and oxides. These compounds enhance the material’s mechanical strength and thermal stability. The molecular targets involved include the aluminum and cerium atoms, which interact to form a robust lattice structure .
Comparaison Avec Des Composés Similaires
Aluminum;cerium can be compared to other aluminum-based alloys, such as aluminum-scandium and aluminum-magnesium. While aluminum-scandium alloys are known for their high strength and lightweight properties, they are more expensive to produce. Aluminum-magnesium alloys, on the other hand, offer good corrosion resistance but lack the high-temperature stability of this compound .
List of Similar Compounds:- Aluminum-scandium
- Aluminum-magnesium
- Aluminum-copper
- Aluminum-zinc
This compound stands out due to its unique combination of high thermal stability, mechanical strength, and oxidation resistance, making it a valuable material for various advanced applications .
Propriétés
Formule moléculaire |
AlCe |
|---|---|
Poids moléculaire |
167.098 g/mol |
Nom IUPAC |
aluminum;cerium |
InChI |
InChI=1S/Al.Ce |
Clé InChI |
HIPVTVNIGFETDW-UHFFFAOYSA-N |
SMILES canonique |
[Al].[Ce] |
Numéros CAS associés |
12042-08-9 91399-51-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


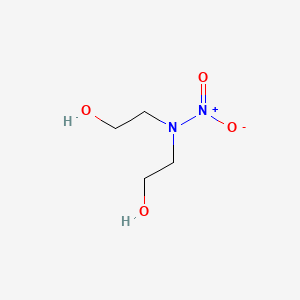


![1-(6-Chloro-1,3-benzothiazol-2-yl)-4-[(3-ethoxyphenyl)-hydroxymethylidene]-5-pyridin-4-ylpyrrolidine-2,3-dione](/img/structure/B14732138.png)

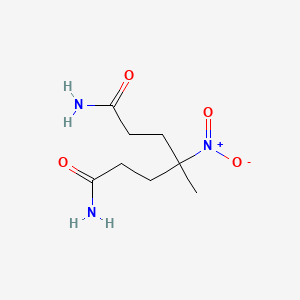
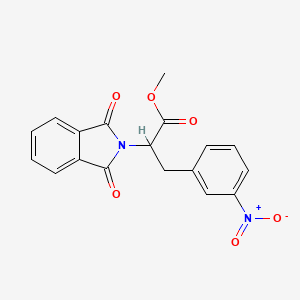

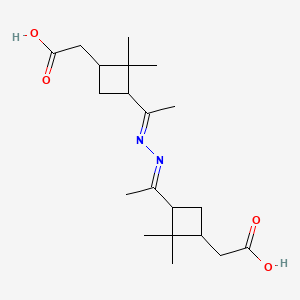
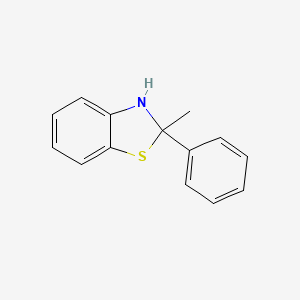

![([1,1'-Biphenyl]-4-yl)(1-cyclohexylaziridin-2-yl)methanone](/img/structure/B14732183.png)
![[2-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoethyl] 2-(naphthalene-2-carbonylamino)acetate](/img/structure/B14732191.png)
